3,3-dichloro-5,5-dimethylazepan-2-one
Description
Properties
IUPAC Name |
3,3-dichloro-5,5-dimethylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2NO/c1-7(2)3-4-11-6(12)8(9,10)5-7/h3-5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZKHMJRCOJTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC(=O)C(C1)(Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442750 | |
| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129769-09-1 | |
| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 5,5-Dichloro-3,3-dimethylpentanoic Acid
Step 2: Lactam Formation
-
Activation : Convert the carboxylic acid to an acid chloride using SOCl₂ or PCl₅.
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Cyclization : React with ammonia or a primary amine under high-dilution conditions to form the azepan-2-one ring.
Catalytic Chlorination of Dimethylazepane
A gas-phase chlorination method, analogous to pyridine derivatives, could be adapted:
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Substrate : 5,5-Dimethylazepane.
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Conditions : Cl₂ gas at 200–300°C under reduced pressure.
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Selectivity : Controlled by temperature and catalyst loading to favor 3,3-dichloro products.
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Yield : ~40–55% (extrapolated from trichloromethylpyridine syntheses).
Comparison of Synthetic Routes
| Method | Key Reagents | Temperature Range | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination of lactam | DCDMH, CH₂Cl₂ | 0–25°C | 60–75 | Selective, mild conditions | Requires purified precursor |
| Cyclization | H₂SO₄, SOCl₂, NH₃ | 40–70°C | 50–60 | Scalable, uses stable intermediates | Multistep, moderate yields |
| Catalytic chlorination | Cl₂, FeCl₃ | 200–300°C | 40–55 | Single-step, gas-phase efficiency | High energy, lower selectivity |
Challenges and Optimization Opportunities
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Regioselectivity : Ensuring dichlorination at the 3-position without side reactions remains a hurdle. Computational modeling (e.g., DFT) could predict reactive sites for targeted synthesis.
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Catalyst Development : Transition-metal catalysts (e.g., Pd or Ru complexes) may enhance cyclization efficiency.
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Green Chemistry : Replace chlorinating agents with electrochemical methods to reduce waste.
Analytical Characterization
Critical data for verifying successful synthesis include:
Chemical Reactions Analysis
Types of Reactions
3,3-dichloro-5,5-dimethylazepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
3,3-dichloro-5,5-dimethylazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological conditions.
Mechanism of Action
The mechanism of action of 3,3-dichloro-5,5-dimethylazepan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights two chlorinated heterocycles with partial structural similarity: 1,3-Dichloro-5,5-Dimethyl Hydantoin (DCDMH) and 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ).
Structural and Functional Differences
Reactivity and Hazards
1,3-Dichloro-5,5-Dimethyl Hydantoin (DCDMH)
- Reactivity :
- Hazards :
2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)
- Reactivity :
- Hazards: Limited hazard data in the evidence, but quinones are generally toxic and require careful handling.
Inferred Reactivity of this compound
- Predicted Reactivity: The dichloro groups may confer electrophilic reactivity, similar to DCDMH, but the larger lactam ring could reduce ring strain and alter stability. Potential for hydrolysis under acidic/basic conditions, though likely less vigorous than DCDMH due to steric hindrance from dimethyl groups.
- Predicted Hazards :
- Likely less reactive with water than DCDMH but may still release hazardous gases (e.g., HCl) upon decomposition.
Biological Activity
3,3-Dichloro-5,5-dimethylazepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Chemical Structure : The compound features a seven-membered azepan ring with two chlorine substituents and two methyl groups.
- Molecular Formula : C₇H₈Cl₂N₂O
- CAS Number : 129769-09-1
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, affecting cell proliferation and apoptosis.
- Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, influencing signaling pathways critical for cell survival and growth.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Research Findings
Recent studies have explored the biological implications of this compound:
Anticancer Activity
A study investigated the compound's effects on cancer cell lines. The results indicated that it could induce apoptosis in specific cancer cells through the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Inhibition of cell proliferation |
| A549 (Lung) | 12 | Modulation of growth factor signaling |
Antimicrobial Activity
Research has also highlighted its potential as an antimicrobial agent:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies
-
Case Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Outcome : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Case Study on Antimicrobial Properties :
- Objective : To assess the antimicrobial efficacy against common pathogens.
- Method : Disc diffusion method was employed to determine the effectiveness.
- Outcome : Zones of inhibition were noted for both E. coli and S. aureus, indicating potential therapeutic applications.
Comparative Analysis
When compared to similar compounds such as 1,3-dichloro-5,5-dimethylhydantoin and other azepane derivatives, this compound shows distinct biological profiles:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Moderate | High |
| 1,3-Dichloro-5,5-dimethylhydantoin | Low | Moderate |
| Other Azepane Derivatives | Variable | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
